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molecular formula C9H12N2O2 B1366510 2-(4-Methoxyphenoxy)ethanimidamide CAS No. 133915-35-2

2-(4-Methoxyphenoxy)ethanimidamide

Cat. No. B1366510
M. Wt: 180.2 g/mol
InChI Key: ZAVSPGJDAHKCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270465

Procedure details

23.9 g (0.122 mole) of methyl 2-(4-methoxyphenoxy)acetimidate are added to a solution, maintained at 10° C., of 10.4 g (0.61 mole) of ammonia in 480 ml of absolute ethanol. The reaction mixture is left for 2 days at room temperature and the excess ammonia is then driven off with a stream of nitrogen. The solution obtained is used in the next step without further purification.
Name
methyl 2-(4-methoxyphenoxy)acetimidate
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]([O:7][CH2:8][C:9](=[NH:12])OC)=[CH:5][CH:4]=1.[NH3:15]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:7][CH2:8][C:9]([NH2:12])=[NH:15])=[CH:13][CH:14]=1

Inputs

Step One
Name
methyl 2-(4-methoxyphenoxy)acetimidate
Quantity
23.9 g
Type
reactant
Smiles
COC1=CC=C(OCC(OC)=N)C=C1
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
N
Name
Quantity
480 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
CUSTOM
Type
CUSTOM
Details
is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
COC1=CC=C(OCC(=N)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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